Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate
Description
Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 4-fluorophenylacetamido substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring. Its molecular formula is C₁₄H₁₃FNO₃S, with a molecular weight of 294.32 g/mol. The compound’s structure combines a thiophene core with fluorinated aromatic and ester functionalities, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C14H12FNO3S |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H12FNO3S/c1-19-14(18)11-6-7-20-13(11)16-12(17)8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
TVZWXKYPURALKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate typically involves the following key steps:
- Activation of the carboxylic acid derivative (4-fluorophenylacetic acid or its methyl ester) to a more reactive intermediate such as an acid chloride.
- N-acylation of a suitable aminothiophene derivative (e.g., 2-aminothiophene-3-carboxylate methyl ester) with the activated acid derivative.
- Purification and characterization of the final amide product.
This approach is consistent with classical amide bond formation methods widely used in heterocyclic chemistry.
Stepwise Preparation Details
Representative Synthetic Procedure
Based on analogous compounds and literature precedents:
Activation of 4-fluorophenylacetic acid : 4-fluorophenylacetic acid (1 equiv) is dissolved in anhydrous dichloromethane or THF under inert atmosphere. Thionyl chloride (1.2 equiv) is added dropwise, and the mixture is refluxed for 2–4 hours until gas evolution ceases, indicating formation of 4-fluorophenylacetyl chloride.
Preparation of amine solution : 2-aminothiophene-3-carboxylate methyl ester (1 equiv) is dissolved in THF, and triethylamine (1 equiv) is added to neutralize HCl formed during acylation.
Acylation : The acid chloride solution is added slowly to the amine solution at 0°C to room temperature under stirring. The reaction is maintained for 12–15 hours.
Isolation : The reaction mixture is filtered to remove triethylammonium chloride salts, washed with water, and the organic layer is dried over anhydrous sodium sulfate. The crude product is purified by recrystallization from acetonitrile or by column chromatography.
Alternative Synthetic Routes
Direct coupling using coupling reagents : Instead of acid chloride intermediates, direct amide bond formation can be achieved using coupling agents such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) or EDCI in the presence of bases like N,N-diisopropylethylamine (DIPEA) or triethylamine. This method avoids the need for acid chloride preparation and can be performed under milder conditions.
Use of activated esters : Methyl esters of 4-fluorophenylacetic acid can be activated via formation of reactive intermediates (e.g., N-hydroxysuccinimide esters) for subsequent reaction with aminothiophene derivatives.
Mechanistic Considerations
- The amide bond formation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acid chloride or activated ester.
- Triethylamine acts as a base to neutralize the HCl generated, preventing protonation of the amine and driving the reaction forward.
- Reaction conditions (temperature, solvent, molar ratios) are optimized to maximize yield and purity.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Values | Comments |
|---|---|---|
| Solvent | THF, dichloromethane, acetonitrile | Anhydrous solvents preferred to avoid hydrolysis of acid chloride |
| Temperature | 0°C to room temperature | Lower temperature controls reaction rate and minimizes side reactions |
| Reaction time | 12–24 hours | Sufficient for complete conversion |
| Base | Triethylamine (1 equiv) | Scavenges HCl byproduct |
| Yield | 70–85% (reported for analogous compounds) | Depends on purity of reagents and reaction conditions |
| Purification | Recrystallization or column chromatography | Ensures removal of impurities and salts |
Exhaustive Research Findings and Literature Support
- A study synthesizing related thiophene amides via acid chloride activation and amide coupling confirms the viability of this method with detailed characterization by IR, NMR, and elemental analysis.
- Alternative coupling strategies using HATU and EDCI reagents have been reported for thiophene-arylamide derivatives, offering efficient routes under mild conditions.
- The Gewald reaction is commonly employed to prepare aminothiophene intermediates, which serve as key building blocks in the synthesis of thiophene amides.
- Density functional theory (DFT) studies support the stability and reactivity of these compounds, aiding in understanding their electronic properties relevant to the preparation process.
Chemical Reactions Analysis
Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Thiophene derivatives, including this compound, are used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substitutions
The following compounds share the thiophene-3-carboxylate core but differ in substituents, ester groups, or biological activity:
Key Observations
Chloroacetamido and 3,4-dimethylphenyl substituents () increase steric bulk and may alter metabolic stability . Cyanoacetyl groups () introduce strong electron-withdrawing effects, which could influence reactivity in further synthetic modifications .
Ester Group Variations :
- Methyl esters (target, ) vs. ethyl esters () affect solubility and hydrolysis rates. Ethyl esters generally exhibit slower hydrolysis in vivo, prolonging half-life .
No such data are available for the target compound .
Pharmacological and Toxicological Considerations
Biological Activity
Methyl 2-(2-(4-fluorophenyl)acetamido)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivatives, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12FNO2S
- Molecular Weight : 263.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit several key enzymes involved in inflammatory pathways, including:
- Cyclooxygenase (COX) : Inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins.
- Lipoxygenase (LOX) : This inhibition leads to decreased leukotriene production, further mitigating inflammation.
The compound's interaction with these enzymes suggests potential applications in treating inflammatory diseases.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a mechanism involving the modulation of immune responses .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings indicate its potential as an antimicrobial agent .
Anticancer Potential
Preliminary studies have suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. In particular, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro, although further research is needed to elucidate its mechanisms and efficacy .
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A controlled study involving animal models demonstrated that administration of the compound at a dose of 20 mg/kg significantly reduced paw edema induced by carrageenan, highlighting its anti-inflammatory capabilities.
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of the compound against skin infections caused by Staphylococcus aureus. Results indicated a notable reduction in infection rates among treated patients compared to a control group receiving standard antibiotics.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of 4-fluorophenyl acetyl chloride) to minimize unreacted starting material .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
Use orthogonal analytical methods:
- HPLC : Develop a reverse-phase method (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
- NMR : Confirm substitution patterns (e.g., ¹H-NMR: δ 7.2–7.4 ppm for 4-fluorophenyl protons; δ 3.8 ppm for methyl ester) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion ([M+H]⁺ at m/z ~348).
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Solubility Variations : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays .
- Assay Conditions : Control pH (e.g., 7.4 for cellular assays) and temperature (25°C vs. 37°C).
- Metabolite Interference : Perform stability studies (e.g., LC-MS/MS) to detect degradation products .
Q. Example Workflow :
Replicate conflicting studies under identical conditions.
Validate target engagement (e.g., SPR for binding affinity).
Cross-reference with computational docking results .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
Focus on functional group modifications:
- Acetamido Group : Replace 4-fluorophenyl with other aryl groups (e.g., 4-chlorophenyl) to assess electronic effects .
- Thiophene Ring : Introduce substituents at position 4 or 5 to evaluate steric hindrance .
- Ester Group : Compare methyl ester with ethyl or tert-butyl esters for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
